4-Cyclobutylidene-1-(2-methoxybenzoyl)piperidine
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Overview
Description
4-Cyclobutylidene-1-(2-methoxybenzoyl)piperidine is a synthetic organic compound that belongs to the piperidine family Piperidines are six-membered heterocyclic compounds containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclobutylidene-1-(2-methoxybenzoyl)piperidine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . Another method involves the hydrogenation of piperidine derivatives using palladium and rhodium catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Cyclobutylidene-1-(2-methoxybenzoyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation with palladium or rhodium catalysts.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the methoxybenzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium, rhodium catalysts.
Substitution: Nucleophiles such as amines or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-Cyclobutylidene-1-(2-methoxybenzoyl)piperidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyclobutylidene-1-(2-methoxybenzoyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic structure with a six-membered ring containing one nitrogen atom.
4-Methoxybenzylpiperidine: Similar structure with a methoxybenzyl group attached to the piperidine ring.
Cyclobutylpiperidine: Contains a cyclobutyl group attached to the piperidine ring.
Uniqueness
4-Cyclobutylidene-1-(2-methoxybenzoyl)piperidine is unique due to the presence of both the cyclobutylidene and methoxybenzoyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(4-cyclobutylidenepiperidin-1-yl)-(2-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-20-16-8-3-2-7-15(16)17(19)18-11-9-14(10-12-18)13-5-4-6-13/h2-3,7-8H,4-6,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STOQRRHXINTCMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCC(=C3CCC3)CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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